molecular formula C8H16O4 B12445071 1,1,4,4-Tetramethoxy-but-2-ene CAS No. 5370-08-1

1,1,4,4-Tetramethoxy-but-2-ene

Cat. No.: B12445071
CAS No.: 5370-08-1
M. Wt: 176.21 g/mol
InChI Key: ZFGVCDSFRAMNMT-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethoxy-2-butene is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is stable under normal conditions and has low volatility and toxicity . This compound is often used as an intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,1,4,4-Tetramethoxy-2-butene involves the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt. This intermediate is then reacted with glyoxal monoacetal to produce 1,1,4,4-Tetramethoxy-2-butene . This method is efficient, environmentally friendly, and simple to operate.

Another method involves reacting 2,5-dimethoxydihydrofuran with methanol in the presence of solid catalysts having acidic centers . This process is advantageous as it avoids the use of bromine, which is expensive and highly corrosive.

Industrial Production Methods

In industrial settings, the production of 1,1,4,4-Tetramethoxy-2-butene can be scaled up using the aforementioned methods. The use of solid catalysts and environmentally friendly reagents makes the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethoxy-2-butene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other useful intermediates.

    Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 1,1,4,4-Tetramethoxy-2-butene include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of 1,1,4,4-Tetramethoxy-2-butene depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,4,4-Tetramethoxy-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethoxy-2-butene involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4,4-Tetramethoxy-2-butene is unique due to its stability, low toxicity, and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products makes it valuable in research and industrial applications.

Properties

CAS No.

5370-08-1

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1,1,4,4-tetramethoxybut-2-ene

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3

InChI Key

ZFGVCDSFRAMNMT-UHFFFAOYSA-N

Isomeric SMILES

COC(/C=C\C(OC)OC)OC

Canonical SMILES

COC(C=CC(OC)OC)OC

Origin of Product

United States

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